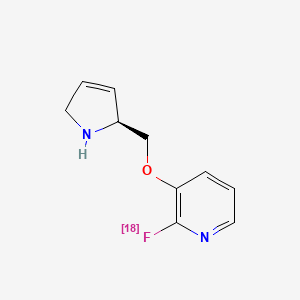

Nifene F-18

Description

Structure

3D Structure

Properties

CAS No. |

912843-71-1 |

|---|---|

Molecular Formula |

C10H11FN2O |

Molecular Weight |

193.21 g/mol |

IUPAC Name |

3-[[(2S)-2,5-dihydro-1H-pyrrol-2-yl]methoxy]-2-(18F)fluoranylpyridine |

InChI |

InChI=1S/C10H11FN2O/c11-10-9(4-2-6-13-10)14-7-8-3-1-5-12-8/h1-4,6,8,12H,5,7H2/t8-/m0/s1/i11-1 |

InChI Key |

GHHQHFNDKOQCRS-IZFLLFDKSA-N |

Isomeric SMILES |

C1C=C[C@H](N1)COC2=C(N=CC=C2)[18F] |

Canonical SMILES |

C1C=CC(N1)COC2=C(N=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Nifene F-18: Binding Affinity and Methodologies for α4β2* Nicotinic Acetylcholine Receptor Imaging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

[18F]Nifene is a potent and selective agonist for the α4β2* nicotinic acetylcholine receptor (nAChR), a key player in a multitude of neurological processes and implicated in various CNS disorders. Its favorable pharmacokinetic properties, including rapid brain uptake and equilibration, have established it as a valuable radiotracer for in vivo imaging of these receptors using Positron Emission Tomography (PET).[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of [18F]Nifene for α4β2* nAChRs, detailed experimental protocols for its evaluation, and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.

Quantitative Binding Affinity of Nifene

The binding affinity of a radioligand is a critical parameter for its utility in receptor imaging. For Nifene, this is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors at equilibrium. Lower Ki values indicate higher binding affinity. Nifene exhibits high affinity and selectivity for the β2 subunit-containing nAChRs.

| Receptor Subtype | Ki (nM) | Species | Assay Type | Radioligand | Source |

| α4β2 * | 0.83 | Rat | In vitro competition binding assay | [3H]Cytisine | [4] |

| α3β2 | 0.80 | Rat | In vitro competition binding assay | [3H]Cytisine | [4] |

| α2β2 | 0.34 | Rat | In vitro competition binding assay | [3H]Cytisine | [4] |

Experimental Protocols

In Vitro Radioligand Competition Binding Assay

This protocol outlines the general procedure for determining the Ki of Nifene for α4β2* nAChRs using a competition binding assay with a known radioligand, such as [3H]Cytisine.

1. Membrane Preparation:

-

Tissue (e.g., rat brain) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a final volume (e.g., 250 µL):

-

Receptor-containing membranes (e.g., 50-120 µg of protein for tissue).

-

A fixed concentration of the radioligand (e.g., [3H]Cytisine).

-

Varying concentrations of the competing ligand (unlabeled Nifene).

-

-

Total Binding: Wells containing only membranes and the radioligand.

-

Non-specific Binding: Wells containing membranes, the radioligand, and a high concentration of a known nAChR agonist or antagonist (e.g., 300 µM nicotine) to saturate the receptors and prevent radioligand binding.[4]

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then fitted using non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging Studies

This section provides a general workflow for conducting in vivo PET imaging studies with [18F]Nifene in animal models and humans.

1. Radiosynthesis of [18F]Nifene:

-

[18F]Nifene is synthesized via nucleophilic substitution of a suitable precursor with [18F]fluoride.

-

Improved radiosynthesis methods often utilize a trimethylammonium salt precursor for efficient labeling.[4][5]

-

The final product is purified, typically by HPLC, and formulated in a sterile saline solution for injection. Radiochemical purity and specific activity are determined.

2. Animal/Human Subject Preparation:

-

Subjects (e.g., rats, rhesus monkeys, or human volunteers) are positioned in the PET scanner.[1][2][6]

-

For animal studies, anesthesia is typically administered (e.g., isoflurane).[2]

-

A transmission scan may be performed for attenuation correction.

3. [18F]Nifene Administration and PET Scan:

-

Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-120 minutes).[1][6]

4. Data Analysis:

-

The PET data are reconstructed to generate a series of images over time.

-

Regions of interest (ROIs) are drawn on the images, typically including receptor-rich areas (e.g., thalamus) and a reference region with low receptor density (e.g., cerebellum).[1][3]

-

Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.

-

Various kinetic modeling approaches can be used to quantify receptor binding, often resulting in the calculation of the binding potential (BP_ND), which is proportional to the density of available receptors.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Agonist binding of [18F]Nifene to the α4β2* nAChR.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for determining Nifene binding affinity in vitro.

Logical Flow of an In Vivo PET Imaging Study

Caption: Logical progression of an in vivo PET imaging study with [18F]Nifene.

References

- 1. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

Nifene F-18: A Technical Guide to its Selectivity Profile Against Nicotinic Acetylcholine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Nifene F-18, a positron emission tomography (PET) radioligand, against various nicotinic acetylcholine receptor (nAChR) subtypes. The following sections detail its binding affinity, the experimental protocols used for its characterization, and relevant biological pathways.

This compound Binding Affinity Profile

This compound exhibits a high affinity for several nAChR subtypes, with a notable selectivity for those containing the β2 subunit. The quantitative binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

| nAChR Subtype (Human) | Ki (nM) | Reference |

| α4β2 | 0.83 | [1][2][3] |

| α2β2 | 0.34 | [1][2][3] |

| α3β2 | 0.80 | [1][2][3] |

| α7 | 169 | [1][3] |

| β4-containing subtypes (α2β4, α3β4, α4β4) | 27 - 219 | [1][3] |

Nifene demonstrates subnanomolar affinities for the human α4β2, α2β2, and α3β2 nAChR subtypes[1][2][3]. In contrast, it displays significantly weaker affinity for the α7 subtype and β4-containing subtypes[1][3]. This profile highlights Nifene's selectivity for β2-containing nAChRs, making it a valuable tool for imaging these specific receptor populations in the brain[2]. Functionally, Nifene has been characterized as having both agonist (14%) and antagonist (>50%) properties at a concentration of 100 μM[1].

Experimental Protocols

The determination of the binding affinity of Nifene for various nAChR subtypes typically involves in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Radioligand Displacement Assay for nAChR Subtypes

This experiment aims to determine the binding affinity of a non-radiolabeled compound (Nifene) by measuring its ability to displace a known radioligand from a specific nAChR subtype.

Key Components:

-

Cell Lines: Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells are commonly used to express specific human nAChR subtypes.

-

Radioligands: A radiolabeled ligand with high affinity for the target receptor is used. For β2-containing nAChRs, [3H]cytisine or [3H]epibatidine are often employed.

-

Non-specific Binding: This is determined by adding a high concentration of a known nAChR ligand, such as nicotine, to a parallel set of experiments to saturate all specific binding sites.

-

Data Analysis: The IC50 value, which is the concentration of Nifene that displaces 50% of the specific binding of the radioligand, is determined. The Ki value is then calculated from the IC50, taking into account the concentration and dissociation constant (Kd) of the radioligand.

Nicotinic Acetylcholine Receptor Signaling

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. The binding of an agonist, such as acetylcholine or nicotine, leads to a conformational change in the receptor, opening a central pore and allowing the influx of cations, primarily Na+ and Ca2+. This influx results in depolarization of the cell membrane and the initiation of a cellular response.

The influx of Ca2+ is particularly important as it can trigger a variety of downstream signaling cascades, leading to effects such as the modulation of gene expression and the release of other neurotransmitters, including dopamine, glutamate, and GABA. The specific downstream effects depend on the nAChR subtype, the type of neuron in which the receptor is expressed, and the pattern of receptor activation. As a PET ligand, this compound allows for the in vivo visualization and quantification of β2-containing nAChRs, providing a powerful tool to study their role in both normal brain function and in various neurological and psychiatric disorders.

References

In Vitro Characterization of Nifene F-18 Binding Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding properties of Nifene F-18, a key radioligand for imaging α4β2* nicotinic acetylcholine receptors (nAChRs) with Positron Emission Tomography (PET). Understanding these properties is crucial for the accurate interpretation of imaging data and the development of novel therapeutic agents targeting the cholinergic system. This document outlines detailed experimental protocols, summarizes quantitative binding data, and visualizes the associated signaling pathways.

Core Binding Properties of this compound

This compound exhibits high affinity and selectivity for the β2 subunit-containing nAChRs. Its favorable kinetic properties allow for rapid equilibration in vivo, making it a valuable tool for preclinical and clinical research.[1]

Quantitative Binding Data

The following tables summarize the key in vitro binding parameters of this compound and its displacement by common cholinergic ligands.

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| hα4β2 | 0.83 nM | Human | [1] |

| hα3β2 | 0.80 nM | Human | [1] |

| hα2β2 | 0.34 nM | Human | [1] |

| hβ4-containing | 27 - 219 nM | Human | [1] |

| hα7 | 169 nM | Human | [1] |

Table 1: this compound Binding Affinities (Ki) for Human nAChR Subtypes. This table clearly demonstrates the high affinity of Nifene for β2-containing nAChR subtypes.

| Competitor | Brain Region | IC50 | Species | Reference |

| Nicotine | Thalamus | 16-18 nM | Mouse (C57BL/6) | |

| Acetylcholine | Thalamus | 34-55 nM | Mouse (C57BL/6) | |

| Nicotine | Thalamus | 31-73 nM | Mouse (5xFAD) | |

| Acetylcholine | Thalamus | 38-83 nM | Mouse (5xFAD) |

Table 2: IC50 Values for the Displacement of [18F]Nifene Binding. This data illustrates the competitive binding of native agonists at the nAChR.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Half-Life (t1/2) | ~26 min | Mouse (C57BL/6) Thalamus (in vivo) | |

| Dissociation Half-Life (t1/2) | ~37 min | Mouse (5xFAD) Thalamus (in vivo) | |

| Dissociation Half-Life (t1/2) | ~77 min | Mouse (C57BL/6) Frontal Cortex (in vivo) |

Table 3: In Vivo Dissociation Kinetics of [18F]Nifene. While not direct in vitro measurements, these in vivo data provide an estimate of the dissociation rate of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of binding data. The following sections describe standard protocols for the in vitro characterization of this compound.

In Vitro Autoradiography with [18F]Nifene

This technique allows for the visualization and quantification of nAChR distribution in tissue sections.

1. Tissue Preparation:

-

Brain tissue is rapidly frozen and sectioned on a cryostat (e.g., 20 µm thickness).

-

Sections are thaw-mounted onto adhesive microscope slides.

2. Pre-incubation:

-

Slides are pre-incubated in a buffer solution (e.g., Tris buffer, pH 7.4) for approximately 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

3. Incubation:

-

Slides are incubated with a solution containing [18F]Nifene (e.g., 148 kBq/mL) in incubation buffer at 37°C for 60 minutes.[1]

-

For determination of non-specific binding, a parallel set of slides is incubated in the presence of a high concentration of a competing ligand, such as 300 µM nicotine.[1]

4. Washing:

-

Following incubation, slides are washed twice in ice-cold incubation buffer (e.g., 2 minutes each) to remove unbound radioligand.[1]

-

A final quick rinse in cold deionized water is performed to remove buffer salts.[1]

5. Imaging:

-

The dried slides are apposed to a phosphor imaging screen overnight.

-

The screen is then scanned using a phosphor imager to visualize the distribution and density of [18F]Nifene binding.

6. Quantification:

-

The signal intensity in different brain regions is quantified using appropriate software and can be expressed as digital light units per square millimeter (DLU/mm²).

In Vitro Autoradiography Workflow

Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled compounds for the nAChR by measuring their ability to displace [18F]Nifene binding.

1. Membrane Preparation:

-

Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the nAChRs.

2. Assay Setup:

-

A fixed concentration of [18F]Nifene is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug.

-

Total binding is determined in the absence of a competitor.

-

Non-specific binding is determined in the presence of a saturating concentration of a known nAChR ligand (e.g., nicotine).

3. Incubation and Filtration:

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

4. Radioactivity Measurement:

-

The radioactivity retained on the filters is measured using a gamma counter.

5. Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of [18F]Nifene (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.

Competition Binding Assay Workflow

This compound Signaling Pathway

This compound acts as an agonist at α4β2* nAChRs. These receptors are ligand-gated ion channels. The binding of this compound induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), resulting in depolarization of the cell membrane and the initiation of downstream signaling events.

This compound Signaling Pathway

References

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Nifene F-18 in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and biodistribution of Nifene F-18 (¹⁸F-Nifene), a key radiotracer for imaging α4β2 nicotinic acetylcholine receptors (nAChRs) using Positron Emission Tomography (PET). The data and protocols summarized herein are essential for the design and interpretation of preclinical studies in rodents, facilitating the evaluation of novel therapeutics targeting the cholinergic system.

Pharmacokinetics of this compound in Rodents

¹⁸F-Nifene exhibits rapid uptake into the rodent brain, consistent with its intended use as a central nervous system (CNS) imaging agent. In rats, a rapid initial uptake is observed, with approximately 1% of the injected dose per cubic centimeter of brain tissue. The thalamus, a region rich in α4β2 nAChRs, shows the highest retention of the radiotracer. While detailed plasma pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in the reviewed literature, studies on its metabolism provide valuable insights into its in vivo behavior.

Metabolism in Rats

Metabolite analysis in rats following intravenous administration of ¹⁸F-Nifene has demonstrated that the parent compound is the predominant radioactive species in both plasma and brain. In blood plasma, a polar metabolite is observed. At 90 minutes post-injection, approximately 42% of the radioactivity in the plasma corresponds to the unmetabolized ¹⁸F-Nifene.[1] Crucially for its application in brain imaging, only the parent ¹⁸F-Nifene has been detected in brain extracts, indicating that the metabolites do not cross the blood-brain barrier to a significant extent.[1]

Biodistribution of this compound in Rodents

The whole-body biodistribution of ¹⁸F-Nifene has been characterized in mice, providing data on its distribution and clearance from various organs. These studies are critical for dosimetry calculations and for understanding the overall in vivo profile of the radiotracer.

Organ Distribution in Mice

Following intravenous injection in BALB/c mice, ¹⁸F-Nifene distributes to numerous organs, with the highest residence times observed in the urinary bladder, liver, bone, small intestine, and kidneys.[2][3] The primary route of elimination is through the renal system, with the urinary bladder being the organ with the largest absorbed radiation dose.[2][3] In the early post-injection period (0-30 minutes), the urinary bladder and kidneys show the highest activity, followed by the liver, pancreas, spleen, and stomach.[2] At later time points (90-120 minutes), the highest activity concentration is found in the urinary bladder, followed by the stomach, kidneys, and bone.[2]

Table 1: Residence Times of this compound in Mouse Organs

| Organ | Mean Residence Time (h) |

| Brain | 0.003 ± 0.001 |

| Heart | 0.006 ± 0.001 |

| Kidneys | 0.019 ± 0.004 |

| Liver | 0.038 ± 0.005 |

| Lungs | 0.005 ± 0.001 |

| Spleen | 0.004 ± 0.001 |

| Bone | 0.024 ± 0.007 |

| Small Intestine | 0.020 ± 0.005 |

| Large Intestine | 0.013 ± 0.004 |

| Stomach | 0.011 ± 0.004 |

| Pancreas | 0.008 ± 0.002 |

| Thymus | 0.001 ± 0.000 |

| Urinary Bladder | 0.043 ± 0.015 |

| Uterus | 0.002 ± 0.001 |

| Testes | 0.002 ± 0.000 |

Data sourced from a study involving seven BALB/c mice (3 males, 4 females) and represents the mean ± standard deviation.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the key experimental protocols for the synthesis, quality control, and in vivo evaluation of ¹⁸F-Nifene in rodents.

Radiosynthesis and Quality Control of ¹⁸F-Nifene

The radiosynthesis of ¹⁸F-Nifene is typically achieved through a nucleophilic substitution reaction on a suitable precursor.[4]

Protocol for Automated Radiosynthesis:

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron by irradiating [¹⁸O]water.

-

Trapping and Elution: The produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel.

-

Azeotropic Drying: The [¹⁸F]fluoride is dried azeotropically with acetonitrile.

-

Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the N-BOC-nitronifene or a trimethylammonium salt precursor in a suitable solvent at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).[1]

-

Deprotection: The protecting group (e.g., N-BOC) is removed.

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC). An Alltech C18 column (10 μm, 250 × 10 mm) is a suitable option.

-

Formulation: The purified ¹⁸F-Nifene fraction is collected, the solvent is evaporated, and the final product is formulated in a sterile saline solution (0.9% NaCl) for injection. The solution is passed through a sterile filter (0.22 μm).[1]

Quality Control:

-

Radiochemical Purity: Determined by analytical HPLC and/or thin-layer chromatography (TLC). The radiochemical purity should be >99%.[1]

-

Specific Activity: Measured to ensure a high ratio of radioactivity to the mass of the compound. Specific activities in the range of 37–185 GBq/μmol have been reported.[1][4]

-

pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-7.5).

-

Residual Solvents: Analysis for residual solvents from the synthesis (e.g., acetonitrile, ethanol) should be performed to ensure they are below acceptable limits.

-

Bacterial Endotoxins: The final product must be tested for bacterial endotoxins to ensure its sterility for in vivo use.

-

Radionuclidic Purity: The identity of the radionuclide (¹⁸F) is confirmed by measuring its half-life.

In Vivo PET/CT Imaging Protocol in Rodents

Animal Preparation:

-

Fasting: Rodents are typically fasted for 18-24 hours prior to imaging to reduce background signal.[2]

-

Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure. Isoflurane (e.g., 4% for induction, 2.5% for maintenance) is a commonly used anesthetic.[2]

Radiotracer Administration and Imaging:

-

Dose Preparation: A dose of 0.7-1.0 mCi of ¹⁸F-Nifene is drawn into a syringe and may be diluted with sterile saline to a suitable volume for injection (e.g., 0.3 mL for rats).

-

Administration: The radiotracer is administered intravenously via the tail vein.

-

PET Scan Acquisition: Dynamic PET scanning is initiated immediately after injection and can be acquired for a duration of up to 90 minutes.

-

CT Scan: A CT scan is acquired either before or after the PET scan for attenuation correction and anatomical co-registration.

Image Analysis:

-

Image Reconstruction: PET images are reconstructed using appropriate algorithms (e.g., OSEM).

-

Image Co-registration: PET images are co-registered with the corresponding CT images.

-

Region of Interest (ROI) Analysis: ROIs are drawn on the co-registered images for various organs and brain regions to generate time-activity curves (TACs).

-

Quantification: The uptake of ¹⁸F-Nifene in different regions is quantified, often expressed as Standardized Uptake Value (SUV) or binding potential (BPND).

Ex Vivo Biodistribution Protocol

This protocol provides a general framework for conducting ex vivo biodistribution studies to complement imaging data.

-

Animal Groups: Animals are divided into groups for each time point to be studied.

-

Radiotracer Administration: ¹⁸F-Nifene is administered intravenously to each animal.

-

Euthanasia and Tissue Collection: At the designated time points post-injection, animals are euthanized. Blood is collected via cardiac puncture. Organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, stomach, intestines, bone, muscle) are dissected, rinsed, blotted dry, and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.

-

Data Analysis: The radioactivity counts are decay-corrected to the time of injection. The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Visualizations

Experimental Workflow

Caption: Workflow for ¹⁸F-Nifene rodent studies.

Pharmacokinetic Process

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic alpha4beta2 receptor imaging agents: part II. Synthesis and biological evaluation of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene) in rodents and imaging by PET in nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]

Nifene F-18: A Technical Guide to Quantifying α4β2* Nicotinic Acetylcholine Receptor Density

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifene F-18 ([¹⁸F]Nifene) is a potent and selective agonist for the α4β2* nicotinic acetylcholine receptor (nAChR), the most abundant subtype of nAChRs in the human brain.[1] Its favorable pharmacokinetic properties, including rapid brain uptake and fast equilibrium kinetics, make it a valuable positron emission tomography (PET) radiotracer for the in-vivo quantification of α4β2* nAChR density.[2] This technical guide provides a comprehensive overview of [¹⁸F]Nifene, including its binding profile, detailed experimental protocols for its use, and its application in neuroscience research and drug development. The α4β2* nAChR system is implicated in a variety of neuropsychiatric conditions, including Alzheimer's disease, Parkinson's disease, and addiction. Consequently, the ability to accurately measure the density of these receptors in the living human brain is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Quantitative Data

The binding affinity and selectivity of Nifene for various nAChR subtypes are critical parameters for interpreting PET imaging data. The following tables summarize key quantitative data for [¹⁸F]Nifene.

Table 1: In Vitro Binding Affinities (Ki) of Nifene for Human nAChR Subtypes [3]

| Receptor Subtype | Ki (nM) |

| hα2β2 | 0.34 |

| hα3β2 | 0.80 |

| hα4β2 | 0.83 |

| hα7 | 169 |

h denotes human receptor subtypes.

Table 2: In Vivo Imaging Parameters for [¹⁸F]Nifene in Humans

| Parameter | Value | Reference |

| Mean Whole-Body Effective Dose (without bladder voiding) | 28.4 ± 3.8 mSv/MBq | [4] |

| Mean Whole-Body Effective Dose (with hourly micturition) | 22.6 ± 1.9 mSv/MBq | [4] |

| Maximum Injected Dose (single scan, without voiding) | 278 MBq | [5] |

| Maximum Injected Dose (single scan, with hourly voiding) | 519 MBq | [5] |

| Optimal PET/CT Imaging Time Post-Injection | 30-60 minutes | [6][7] |

| Time to Equilibrium in Thalamus | ~45 minutes | [8] |

Experimental Protocols

Radiosynthesis of [¹⁸F]Nifene

The radiosynthesis of [¹⁸F]Nifene is typically performed via nucleophilic substitution of a nitro or trimethylammonium precursor.[1][5]

Materials:

-

N-BOC-nitronifene or 2-(trimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine triflate (TMAT) precursor

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

C18 Sep-Pak cartridge

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: High specific activity [¹⁸F]fluoride in H₂¹⁸O is passed through a QMA-light Sep-Pak. The trapped [¹⁸F]fluoride is then eluted with a solution of Kryptofix-K₂CO₃ in acetonitrile/water.[5]

-

Azeotropic Drying: The [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile at approximately 125°C for 10 minutes.[5]

-

Nucleophilic Substitution: The chosen precursor (N-BOC-nitronifene or TMAT) is added to the dried [¹⁸F]fluoride, and the reaction is heated. Reaction times vary depending on the precursor, typically 15-30 minutes.[5]

-

Intermediate Purification: The resulting N-BOC-[¹⁸F]nifene intermediate is purified by passing the reaction mixture through neutral alumina to remove unreacted [¹⁸F]fluoride.[5]

-

HPLC Purification: The intermediate is further purified using reverse-phase HPLC with a C18 column.[1][5]

-

Deprotection: The collected fraction containing N-BOC-[¹⁸F]nifene is dried, and the BOC protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.[5]

-

Final Formulation: The final [¹⁸F]Nifene product is reformulated in a physiologically compatible solution, such as sterile saline, for injection. Radiochemical and chemical purity, as well as molar activity, should be determined before use. A radiochemical purity of >98% and a molar activity of >70 GBq/μmol are typically achieved.[9]

In Vitro Autoradiography of Brain Slices

This protocol allows for the visualization and quantification of α4β2* nAChR density in postmortem brain tissue.

Materials:

-

Frozen brain sections (e.g., 20 µm thick) mounted on slides

-

[¹⁸F]Nifene

-

Tris buffer (pH 7.4)

-

Nicotine (for determining non-specific binding)

-

Phosphor imaging plates and scanner

Procedure:

-

Pre-incubation: Brain slices are pre-incubated in Tris buffer for 15 minutes at room temperature.[9]

-

Incubation: The slices are then incubated with [¹⁸F]Nifene (e.g., 37 kBq/mL in Tris buffer) for 60 minutes at 25°C.[4][9]

-

Non-specific Binding: To determine non-specific binding, a parallel set of slices is incubated with [¹⁸F]Nifene in the presence of a high concentration of an unlabeled competitor, such as 300 µM nicotine.[4][9]

-

Washing: After incubation, the slices are washed twice with cold Tris buffer (3 minutes each) and then rinsed with cold water to remove unbound radiotracer.[4][9]

-

Drying and Exposure: The brain sections are air-dried and then exposed to a phosphor imaging plate overnight.[4]

-

Image Analysis: The phosphor plates are scanned, and the resulting images are analyzed using appropriate software to quantify the binding of [¹⁸F]Nifene in different brain regions. Regions of interest (ROIs) are drawn, and the binding is typically measured in units such as Digital Light Units/mm² (DLU/mm²).[4]

In Vivo PET/CT Imaging

This protocol outlines the procedure for performing a [¹⁸F]Nifene PET/CT scan in human subjects.

Patient Preparation:

-

No specific dietary restrictions are required.

-

Patients should be well-hydrated.

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

Procedure:

-

Radiotracer Administration: A bolus injection of [¹⁸F]Nifene (typically 185-278 MBq) is administered intravenously.

-

PET Acquisition: Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a specified duration, typically 40-60 minutes.

-

Image Reconstruction: The acquired data is reconstructed using standard algorithms, including corrections for attenuation, scatter, and decay.

-

Data Analysis:

-

Time-Activity Curves (TACs): TACs are generated for various brain regions of interest.

-

Kinetic Modeling: The TACs are analyzed using pharmacokinetic models (e.g., one-tissue compartment model) to estimate binding parameters such as the total distribution volume (Vₜ).[2]

-

Reference Region: The cerebellum is often used as a reference region, as it has a low density of α4β2* nAChRs, to estimate non-specific binding.[2]

-

Binding Potential (BPₙₑ): The binding potential, a measure of receptor density, can be calculated from the Vₜ values in the target and reference regions.

-

Visualizations

Signaling Pathway

References

- 1. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of normal brain distribution of [18F]Nifene to α4β2* nicotinic acetylcholinergic receptors in old B6129SF2/J mice and transgenic 3xTg-AD mice model of Alzheimer’s disease: In Vivo PET/CT imaging studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. 3.4. In Vitro Autoradiographic Studies α4β2* nAChR—[18F]Nifene [bio-protocol.org]

- 5. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease [mdpi.com]

- 6. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reduction in [18F]Nifene Binding, a PET imaging Probe for α4β2* Nicotinic acetylcholinergic receptors in Hippocampus-Subiculum of postmortem human Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Nifene F-18: A Technical Guide for Researchers

Introduction: [18F]Nifene is a second-generation positron emission tomography (PET) radiotracer developed for the in vivo imaging of the α4β2* nicotinic acetylcholine receptor (nAChR) system.[1] The α4β2 nAChR is the most abundant subtype of nicotinic receptors in the brain and is implicated in a variety of neuropsychiatric conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as drug addiction.[1][2] The development of [18F]Nifene was driven by the need for a radioligand with faster kinetics than its predecessors, such as 2-[18F]FA-85380, to allow for shorter, more patient-friendly imaging protocols.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, and experimental protocols for [18F]Nifene.

Core Data Summary

Radiosynthesis and In Vitro Binding Affinity

| Parameter | Value | Reference |

| Precursor | Trimethylammonium | [2] |

| Radiochemical Yield | 40-50% (decay corrected) | [2] |

| Specific Activity | 37–185 GBq/μmol | [2] |

| Binding Affinity (Ki) | 0.50 nM | [4] |

Preclinical In Vivo PET Imaging in Rodents (Rats)

| Brain Region | Uptake | Target-to-Cerebellum Ratio | Reference |

| Thalamus | High | > 3.0 | [5] |

| Frontal Cortex | Moderate | ~ 2.0 | [5] |

| Cerebellum | Low (used as reference region) | N/A | [5] |

Preclinical In Vivo PET Imaging in Non-Human Primates (Rhesus Monkeys)

| Brain Region | Target-to-Cerebellum Ratio | Time to Peak Ratio | Reference |

| Anteroventral Thalamus (AVT) | 3.3 ± 0.4 | 30-45 min | [6] |

| Lateral Geniculate Nucleus (LGN) | 3.2 ± 0.3 | 30-45 min | [6] |

| Binding Potential (BPND) in AVT | 1.6 ± 0.2 | N/A | [6] |

| Binding Potential (BPND) in LGN | 1.3 ± 0.1 | N/A | [6] |

Human In Vivo PET Imaging and Dosimetry

| Parameter | Value | Reference |

| Test-Retest Variability (TRV) | 6-11% | [7] |

| Stable DVR Estimates | After 40 minutes | [7] |

| Mean Whole-Body Effective Dose (no voiding) | 28.4 ± 3.8 µSv/MBq | [1] |

| Mean Whole-Body Effective Dose (hourly voiding) | 22.6 ± 1.9 µSv/MBq | [1] |

| Dose-Limiting Organ | Urinary Bladder | [1][4] |

| Maximum Injected Dose (no voiding) | 278 MBq | [1] |

| Maximum Injected Dose (hourly voiding) | 519 MBq | [1] |

Signaling Pathways and Experimental Workflows

Caption: α4β2 nAChR signaling pathway.

Caption: Preclinical evaluation workflow.

Caption: Clinical evaluation workflow.

Experimental Protocols

Radiosynthesis of [18F]Nifene

The radiosynthesis of [18F]Nifene is typically performed via nucleophilic substitution on a suitable precursor. An improved method utilizes a trimethylammonium precursor to facilitate easier purification compared to the nitro precursor.[2]

-

[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Trapping and Elution: The produced [18F]fluoride is trapped on an anion exchange column, and subsequently eluted with a solution of potassium carbonate and Kryptofix 2.2.2.

-

Azeotropic Drying: The mixture is dried azeotropically with acetonitrile at an elevated temperature under a stream of nitrogen to remove water.

-

Radiolabeling Reaction: The trimethylammonium precursor of Nifene, dissolved in a suitable solvent like DMSO, is added to the dried [18F]fluoride/K2.2.2 complex.

-

Heating: The reaction mixture is heated at approximately 80°C for 30 minutes.[2]

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]Nifene from unreacted precursors and byproducts.

-

Formulation: The collected HPLC fraction containing [18F]Nifene is evaporated to dryness. The residue is then reconstituted in a sterile saline solution (0.9% NaCl), neutralized with 10% NaHCO3 to a pH of 7.0, and passed through a sterile 0.22 µm filter into a sterile vial for injection.[2]

-

Quality Control: The final product undergoes quality control tests to determine radiochemical purity, specific activity, and sterility before administration.

Preclinical PET/CT Imaging Protocol (Mice)

This protocol is adapted from studies evaluating [18F]Nifene in mice.[2]

-

Animal Preparation: Mice (e.g., BALB/c or transgenic models) are anesthetized, typically with isoflurane, for the duration of the imaging session. A tail vein catheter may be placed for radiotracer administration.

-

Radiotracer Administration: A bolus of [18F]Nifene is administered either intravenously (IV) or intraperitoneally (IP).

-

PET/CT Acquisition:

-

Immediately following injection, a dynamic PET scan is acquired for a duration of 60-90 minutes.

-

A low-dose CT scan is performed prior to the PET scan for anatomical localization and attenuation correction of the PET data.[2]

-

-

Image Reconstruction and Analysis:

-

PET data are reconstructed into a series of time frames.

-

Regions of interest (ROIs) are drawn on the co-registered CT or MR images for brain regions such as the thalamus, cortex, and cerebellum.

-

Time-activity curves (TACs) are generated for each ROI to assess the uptake and clearance of the radiotracer.

-

Quantitative analysis, such as the calculation of standardized uptake value (SUV) or target-to-reference region ratios (e.g., thalamus-to-cerebellum ratio), is performed. An optimal imaging time of 30-60 minutes post-injection has been established.[2]

-

Human Whole-Body PET/CT Dosimetry Protocol

This protocol is based on the first-in-human dosimetry study of [18F]Nifene.[1][8]

-

Subject Preparation:

-

Participants undergo a medical history evaluation, physical examination, and blood and urine tests.

-

Written informed consent is obtained.

-

Subjects are positioned supine on the scanner bed.

-

-

Radiotracer Administration: A bolus injection of a known activity of [18F]Nifene (e.g., 189 ± 8 MBq) is administered intravenously.[1]

-

PET/CT Acquisition:

-

A low-dose CT scan is acquired for anatomical delineation and PET attenuation correction.[1]

-

Whole-body PET acquisition commences immediately with the bolus injection and continues for a specified duration, often with multiple whole-body passes at different time points to capture the biodistribution and clearance of the tracer.

-

-

Data Analysis and Dosimetry Calculation:

-

Source organs (organs with significant tracer uptake) are identified from the PET images.

-

Time-activity curves (TACs) are extracted for each source organ.

-

The residence times for each organ are calculated from the TACs.

-

Dosimetry estimates are calculated using software such as OLINDA/EXM v1.1, which uses the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed radiation dose for each organ and the effective dose for the whole body.[1]

-

Conclusion

[18F]Nifene has emerged as a valuable and reliable radiotracer for imaging α4β2* nAChRs in both preclinical and clinical research.[7] Its key advantages include rapid in vivo kinetics, which allow for significantly shorter PET scan times (as short as 40 minutes) compared to earlier generation tracers, and a favorable safety and dosimetry profile.[1][7] These characteristics make [18F]Nifene an excellent tool for studying the role of the α4β2* nAChR system in various neurological and psychiatric disorders, facilitating patient compliance and improving the efficiency of clinical research.[2][7]

References

- 1. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of [18F]Nifene biodistribution and dosimetry based on whole-body PET imaging of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific α4β2 nicotinic acetylcholine receptor binding of [F-18]nifene in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [18F]Nifene test–retest reproducibility in first-in-human imaging of α4β2* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis and Radiolabeling of Nifene F-18

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and radiolabeling of Nifene F-18 ([¹⁸F]Nifene), a crucial radiotracer for positron emission tomography (PET) imaging of α4β2* nicotinic acetylcholine receptors (nAChRs). This document details the experimental protocols for precursor synthesis and radiolabeling, presents key quantitative data in a structured format, and includes visual diagrams of the synthetic workflows.

Introduction to [¹⁸F]Nifene

[¹⁸F]Nifene is a potent and selective agonist for α4β2* nAChRs, which are implicated in various neurological and psychiatric disorders. PET imaging with [¹⁸F]Nifene allows for the in vivo quantification and localization of these receptors, providing valuable insights into disease pathology and the effects of novel therapeutics. The development of efficient and reliable methods for the synthesis and radiolabeling of [¹⁸F]Nifene is therefore of significant interest to the neuroscience and drug development communities.

Precursor Synthesis

Two primary precursors have been utilized for the radiosynthesis of [¹⁸F]Nifene: N-BOC-nitronifene and the more recently developed 2-(trimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine triflate (TMAT). The TMAT precursor offers advantages in terms of purification of the final radiolabeled product.

Synthesis of N-BOC-nitronifene Precursor

The synthesis of the N-BOC-nitronifene precursor involves the nucleophilic displacement of a nitro group. While specific details of its multi-step synthesis are not fully elaborated in the provided context, it is the traditional precursor used for [¹⁸F]Nifene production.

Synthesis of TMAT Precursor

The improved TMAT precursor is synthesized from N-BOC-nifene in a two-step process. This method was developed to overcome challenges in the purification of [¹⁸F]Nifene from the nitro precursor due to their similar retention times during HPLC.[1]

Experimental Protocol: Synthesis of TMAT Precursor [1][2]

-

Step 1: Synthesis of 2-(dimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine.

-

N-BOC-nifene (0.3 g) is dissolved in 10 mL of dimethylamine in a Wheaton Kimble V-vial.

-

The vial is heated at 100 °C for 23 hours in a Lab-Line Multi-Blok heater.

-

After cooling to ambient temperature, the solvent is removed in vacuo.

-

This reaction yields the dimethylamino-N-BOC-nifene in over 50% yield.

-

-

Step 2: Methylation to form TMAT.

-

The resulting 2-(dimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine is reacted with methyl trifluoromethanesulfonate in toluene at ambient temperature for 24 hours.

-

The final product, TMAT, is isolated. This step has been reported to have a yield of approximately 30%.

-

An alternative, though less efficient, method involves a Mitsunobu reaction.[2]

Radiolabeling of [¹⁸F]Nifene

The radiosynthesis of [¹⁸F]Nifene is typically performed via nucleophilic displacement using [¹⁸F]fluoride. The general procedure involves the reaction of the precursor with activated [¹⁸F]fluoride, followed by deprotection of the N-BOC group.

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]Nifene [1][3]

-

[¹⁸F]Fluoride Trapping and Elution:

-

High specific activity [¹⁸F]fluoride in H₂¹⁸O is passed through a QMA-light Sep-Pak, preconditioned with K₂CO₃ and anhydrous acetonitrile.

-

The trapped [¹⁸F]fluoride is eluted with a solution of Kryptofix-K₂CO₃ (36 mg/7.5 mg in 0.1 mL water and 2.4 mL of acetonitrile) into the reaction vessel.

-

-

Azeotropic Drying:

-

The [¹⁸F]fluoride solution is dried at 125 °C for 10 minutes to remove water.

-

-

Nucleophilic Substitution:

-

The chosen precursor (N-BOC-nitronifene or TMAT) is added to the dried [¹⁸F]fluoride.

-

The reaction mixture is heated. The reaction time is approximately 30 minutes for the N-BOC-nitronifene precursor and 15 minutes for the TMAT precursor.

-

-

Purification of N-BOC-[¹⁸F]nifene:

-

The reaction mixture is purified by reverse-phase HPLC.

-

A common setup uses an Alltech C18 column (10 μm, 250 × 10 mm) with a mobile phase of 60% acetonitrile-40% water containing 0.1% triethylamine at a flow rate of 2.5 mL/min.[1]

-

-

Deprotection:

-

The collected fraction containing N-BOC-[¹⁸F]nifene is taken to dryness.

-

The residue is dissolved in dichloromethane (1 mL) and trifluoroacetic acid (TFA, 0.2 mL).

-

The mixture is heated at 80 °C for 30 minutes.

-

The solvent is subsequently evaporated to yield [¹⁸F]Nifene.

-

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and radiolabeling of [¹⁸F]Nifene.

| Parameter | N-BOC-nitronifene Precursor | TMAT Precursor | Reference |

| Precursor Synthesis Yield | Not specified | >50% (dimethylamino intermediate), ~30% (final TMAT) | [1] |

| Radiolabeling Reaction Time | 30 min | 15 min | [1] |

| Radiochemical Yield (decay corrected) | 40-50% | 40-50% | [1] |

| Specific Activity (GBq/μmol) | 37-185 | 37-185 | [1] |

| Specific Activity (Ci/mmol) | ~2,000 | Not specified | [3] |

| Final Purity | >99% | >99% | [1] |

| Compound | HPLC Retention Time (approx.) | Reference |

| N-BOC-nitronifene Precursor | 9.5 min | [1] |

| TMAT Precursor | 5.5 - 6 min | [1] |

| N-BOC-[¹⁸F]nifene | 10 min | [1] |

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis workflow for the TMAT precursor.

Caption: General workflow for the radiolabeling of [¹⁸F]Nifene.

References

Preclinical Evaluation of Nifene F-18 in Non-Human Primates: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of the radioligand [F-18]Nifene in non-human primates, with a focus on its use in Positron Emission Tomography (PET) for imaging α4β2* nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals.

Introduction

[F-18]Nifene is a PET radioligand developed for the in vivo imaging of α4β2* nAChRs in the brain.[1][2] Its favorable imaging characteristics, including rapid equilibration and a good target-to-background signal ratio, make it a valuable tool for neuroreceptor research in non-human primates.[1][2] This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of associated pathways and workflows.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of [F-18]Nifene in rhesus monkeys.

Table 1: In Vivo Binding Characteristics of [F-18]Nifene in Rhesus Monkeys

| Brain Region | Binding Potential (BP_ND) | Total Distribution Volume (V_T) (mL/cm³) | Receptor Density (B_max) (pmol/mL) |

| Anteroventral Thalamus (AVT) | 1.6 ± 0.2[2] | 1.60 ± 0.17[3] | 4.8 ± 1.4[4] |

| Lateral Geniculate Nucleus (LGN) | 1.3 ± 0.1[2] | 1.35 ± 0.16[3] | 4.3 ± 1.0[4] |

| Frontal Cortex | 0.26 ± 0.08[3] | - | 1.2 ± 0.4[4] |

| Subiculum | 0.30 ± 0.07[3] | - | 1.2 ± 0.3[4] |

| Cerebellum (Reference Region) | Not Applicable | 6.91 ± 0.61[3] | Not Applicable |

Table 2: PET Imaging Parameters for [F-18]Nifene in Rhesus Monkeys

| Parameter | Value |

| Injected Dose | 109 ± 17 MBq[2] |

| Specific Activity (End of Synthesis) | 20–60 GBq/µmol[1] |

| Scan Duration | Up to 120 minutes[2] |

| Peak Uptake in AVT | 5–9 minutes post-injection[1] |

| Time to Maximum Target-to-Cerebellum Ratio | 30–45 minutes post-injection[2] |

Table 3: Estimated Human Radiation Dosimetry for [F-18]Nifene (as a reference)

| Organ | Absorbed Dose (mSv/MBq) |

| Effective Dose (with hourly voiding) | 0.0226 ± 0.0019 [1] |

| Urinary Bladder Wall | 0.278 (without voiding)[1] |

| Kidneys | 0.0830[5] |

| Liver | 0.0429[5] |

| Upper Large Intestine Wall | 0.0267[5] |

| Small Intestine | 0.0816[5] |

| Gallbladder Wall (Critical Organ) | 0.394[5] |

| Note: Data in this table is from human studies and is provided as an estimation, as specific non-human primate whole-body dosimetry data for [F-18]Nifene was not available in the reviewed literature. |

Experimental Protocols

This section details the methodologies for key experiments involved in the preclinical evaluation of [F-18]Nifene in non-human primates.

Radiosynthesis of [F-18]Nifene

The radiosynthesis of [F-18]Nifene is typically performed via a one-step nucleophilic substitution reaction.

-

[F-18]Fluoride Production: [F-18]Fluoride is produced by proton bombardment of [O-18]water in a cyclotron.

-

Fluorination: The [F-18]fluoride is then reacted with a suitable precursor, such as a tosylate or nosylate derivative of the nifene molecule. The reaction is typically carried out in an automated synthesis module.

-

Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC). The [F-18]Nifene product is collected, and the HPLC solvents are removed.

-

Formulation: The final product is formulated in a sterile saline solution and passed through a 0.22 µm filter for injection.[1]

-

Quality Control: The final product is analyzed by HPLC to determine radiochemical purity and specific activity.

Non-Human Primate Preparation and Handling

-

Animal Model: Rhesus monkeys (Macaca mulatta) are commonly used for these studies.[1][2][3]

-

Anesthesia: Animals are anesthetized for the duration of the imaging procedure. Anesthesia is typically induced with ketamine and maintained with isoflurane.

-

Catheterization: Intravenous catheters are placed for radiotracer injection and for the administration of any pharmacological agents. An arterial line may also be placed for blood sampling to determine the arterial input function.[3]

-

Physiological Monitoring: Vital signs, including heart rate, blood pressure, and respiration, are monitored throughout the experiment.

PET Imaging Protocol

-

Scanner: A high-resolution small-animal PET scanner is used for data acquisition.[2][3]

-

Transmission Scan: A transmission scan is acquired prior to the emission scan for attenuation correction.

-

Radiotracer Injection: A bolus injection of [F-18]Nifene (approximately 109 ± 17 MBq) is administered intravenously at the start of the dynamic emission scan.[2]

-

Dynamic Emission Scan: Dynamic PET data is acquired for up to 120 minutes post-injection.[2]

-

Displacement Studies: In some experiments, a displacing agent such as nicotine (e.g., 0.03 mg/kg, i.v.) may be administered during the scan to demonstrate the specificity of [F-18]Nifene binding to nAChRs.[2]

Data Analysis

-

Image Reconstruction: PET data is reconstructed using standard algorithms, with corrections for attenuation, scatter, and radioactive decay.

-

Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed PET images corresponding to various brain regions of interest (e.g., thalamus, frontal cortex, cerebellum).

-

Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the ROI over time.

-

Kinetic Modeling: The TACs are analyzed using kinetic models to quantify receptor binding.

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of [F-18]Nifene at the α4β2 nAChR.

Experimental Workflow

Caption: Experimental workflow for [F-18]Nifene PET imaging in non-human primates.

References

- 1. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radiation dosimetry of [(18)F]VAT in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiation dosimetry of [18F]VAT in nonhuman primates – ScienceOpen [scienceopen.com]

- 5. Nicotine - Wikipedia [en.wikipedia.org]

Nifene F-18: A Technical Guide to Dosimetry and Radiation Safety in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dosimetry and radiation safety profile of Nifene F-18 ([¹⁸F]Nifene), a positron emission tomography (PET) radioligand for imaging the α4β2* nicotinic acetylcholine receptor (nAChR) system. The data and protocols summarized herein are derived from human studies to ensure direct relevance for clinical and research applications.

Executive Summary

[¹⁸F]Nifene is a promising radiotracer for in-vivo imaging of the α4β2* nAChR system, which is implicated in a variety of neuropsychiatric disorders.[1][2][3] Human studies have demonstrated that [¹⁸F]Nifene is well-tolerated with no reported adverse events.[1][2] The urinary bladder is the dose-limiting organ, and strategies such as regular bladder voiding can significantly reduce the radiation burden, allowing for multiple scans within a year for longitudinal studies.[1] This document provides the essential dosimetry data and experimental protocols to guide the safe and effective use of [¹⁸F]Nifene in human subjects.

Radiation Dosimetry

The following tables summarize the estimated radiation doses from the administration of [¹⁸F]Nifene in human subjects. The data is presented for two scenarios: without bladder voiding and with hourly bladder voiding to illustrate the impact of this radiation safety measure.

Table 1: Mean Effective Dose of [¹⁸F]Nifene in Human Subjects

| Condition | Mean Whole-Body Effective Dose (mSv/MBq) |

| Without Bladder Voiding | 28.4 ± 3.8 |

| With Hourly Micturition | 22.6 ± 1.9 |

Data sourced from a study involving four human subjects (2 male, 2 female).[1][2]

Table 2: Estimated Absorbed Radiation Dose for Target Organs

| Organ | Absorbed Dose (mSv/MBq) - No Voiding | Absorbed Dose (mSv/MBq) - Hourly Voiding |

| Adrenals | 0.018 ± 0.003 | 0.017 ± 0.003 |

| Brain | 0.010 ± 0.001 | 0.010 ± 0.001 |

| Breasts | 0.011 ± 0.001 | 0.011 ± 0.001 |

| Gallbladder Wall | 0.021 ± 0.002 | 0.020 ± 0.002 |

| LLI Wall | 0.033 ± 0.004 | 0.031 ± 0.003 |

| Small Intestine | 0.024 ± 0.003 | 0.023 ± 0.003 |

| Stomach Wall | 0.018 ± 0.002 | 0.017 ± 0.002 |

| ULI Wall | 0.048 ± 0.006 | 0.041 ± 0.004 |

| Heart Wall | 0.016 ± 0.002 | 0.015 ± 0.002 |

| Kidneys | 0.063 ± 0.008 | 0.059 ± 0.007 |

| Liver | 0.041 ± 0.005 | 0.040 ± 0.005 |

| Lungs | 0.015 ± 0.002 | 0.014 ± 0.002 |

| Muscle | 0.015 ± 0.002 | 0.014 ± 0.002 |

| Ovaries | 0.030 ± 0.004 | 0.026 ± 0.003 |

| Pancreas | 0.019 ± 0.003 | 0.018 ± 0.002 |

| Red Marrow | 0.017 ± 0.002 | 0.016 ± 0.002 |

| Osteogenic Cells | 0.021 ± 0.003 | 0.020 ± 0.002 |

| Skin | 0.010 ± 0.001 | 0.010 ± 0.001 |

| Spleen | 0.017 ± 0.002 | 0.016 ± 0.002 |

| Testes | 0.018 ± 0.002 | 0.016 ± 0.002 |

| Thymus | 0.015 ± 0.002 | 0.014 ± 0.002 |

| Thyroid | 0.015 ± 0.002 | 0.014 ± 0.002 |

| Urinary Bladder Wall | 0.180 ± 0.023 | 0.096 ± 0.012 |

| Uterus | 0.038 ± 0.005 | 0.032 ± 0.004 |

| Total Body | 0.017 ± 0.002 | 0.016 ± 0.002 |

LLI Wall: Lower Large Intestine Wall; ULI Wall: Upper Large Intestine Wall. Data represents the mean ± standard deviation from four human subjects.[1][2]

Experimental Protocols

The following section details the methodology for the human biodistribution and dosimetry study of [¹⁸F]Nifene.

Subject Population

Four healthy human subjects (2 male, 2 female) were recruited for the study.

Radiopharmaceutical Synthesis

[¹⁸F]Nifene was synthesized at the University of Wisconsin Waisman Center following previously established methods.[1]

Imaging Equipment

Data were acquired on a Discovery 710 PET/CT scanner (GE Healthcare).[1]

Study Procedure

Prior to imaging, participants were required to fast for at least four hours. A transmission scan was performed for attenuation correction. Subjects were administered an intravenous bolus of [¹⁸F]Nifene. A series of whole-body PET/CT scans were then conducted to determine the biodistribution of the radiotracer.[1]

Data Analysis

Source organs were identified, and time-activity curves (TACs) were extracted from the PET time-series data. These TACs were used to calculate residence times for each source organ. The OLINDA/EXM v1.1 software was utilized to estimate the radiation doses for each subject.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical relationships in a typical [¹⁸F]Nifene dosimetry study.

Radiation Safety Considerations

The primary radiation safety concern with [¹⁸F]Nifene is the dose to the urinary bladder wall.[1] The data clearly indicates that encouraging subjects to void their bladder hourly can substantially reduce the absorbed dose to this organ. This practice allows for a higher maximum injected dose or multiple scans per year while remaining within regulatory limits.[1] For a typical 185 MBq injection of [¹⁸F]Nifene, the whole-body effective dose is approximately 0.5 rem, and the urinary bladder dose is 3.33 rem, which can be reduced to 1.78 rem with hourly voiding.[1] These levels are within the radiation dose limits specified in 21 CFR 361.1.[1]

Conclusion

[¹⁸F]Nifene is a safe and well-tolerated PET radioligand for imaging the α4β2* nAChR system in humans.[1][2] This guide provides the necessary quantitative dosimetry data and experimental protocols to support the design of future clinical and research studies. By implementing appropriate radiation safety measures, such as scheduled bladder voiding, researchers can safely utilize [¹⁸F]Nifene for valuable insights into the role of the nicotinic acetylcholine receptor system in health and disease.

References

- 1. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer [inis.iaea.org]

Methodological & Application

Application Notes and Protocols for [¹⁸F]Nifene PET Imaging in Human Brain Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]Nifene is a positron emission tomography (PET) radioligand with high specificity and affinity for α4β2* nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, tobacco addiction, and schizophrenia. [¹⁸F]Nifene's fast in vivo kinetics allow for shorter scan times compared to other nAChR radiotracers, making it a valuable tool for human brain imaging studies.[1][2] First-in-human studies have demonstrated that [¹⁸F]Nifene is well-tolerated with no reported adverse effects. This document provides detailed application notes and protocols for conducting [¹⁸F]Nifene PET imaging studies in human subjects.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]Nifene PET imaging in human brain studies.

Table 1: [¹⁸F]Nifene Radioligand Properties

| Parameter | Value | Reference |

| Target Receptor | α4β2* Nicotinic Acetylcholine Receptor | [1] |

| Binding Affinity (Ki) for α4β2 | 0.83 nM | [1] |

| Binding Affinity (Ki) for α3β2 | 0.80 nM | [1] |

| Binding Affinity (Ki) for α2β2 | 0.34 nM | [1] |

| In vivo Equilibration Time | ~30-40 minutes | [2] |

| Test-Retest Variability | < 10% |

Table 2: Human PET Imaging Parameters

| Parameter | Value | Reference |

| Injected Dose | 189 ± 8 MBq (5.1 ± 0.2 mCi) | [3] |

| Maximum Injected Dose (single scan) | 278 MBq (hourly bladder voiding) | [4] |

| Imaging Start Time | Coincident with bolus injection | [3] |

| Optimal Scan Duration for Reliable Binding Estimates | 40-60 minutes | [1][3] |

| Reference Region | Cerebellum | |

| Dose Limiting Organ | Urinary Bladder | [3] |

Experimental Protocols

[¹⁸F]Nifene Radiosynthesis

This protocol describes the automated radiosynthesis of [¹⁸F]Nifene using a trimethylammonium salt precursor.[1]

Materials:

-

[¹⁸F]Fluoride in H₂¹⁸O

-

QMA-light Sep-Pak

-

Kryptofix 2.2.2

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

N,N-dimethyl-5-(pyridin-2-yl)-1,3-oxazinan-2-amine trimethylammonium triflate precursor

-

C18 Sep-Pak

-

6 N Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Sterile Saline (0.9% NaCl)

-

0.22 µm sterile filter

Procedure:

-

Trap [¹⁸F]fluoride from the cyclotron target water on a pre-conditioned QMA-light Sep-Pak.

-

Elute the trapped [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water into the reaction vessel.

-

Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

-

Add the trimethylammonium precursor dissolved in anhydrous acetonitrile to the reaction vessel.

-

Heat the reaction mixture at a specified temperature for 15 minutes to facilitate nucleophilic substitution.

-

Cool the reaction vessel and pass the crude reaction mixture through a C18 Sep-Pak to trap the Boc-protected [¹⁸F]Nifene.

-

Wash the C18 Sep-Pak with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

-

Elute the Boc-protected [¹⁸F]Nifene from the C18 Sep-Pak with acetonitrile.

-

Add 6 N HCl to the eluate and heat to remove the Boc protecting group.

-

Neutralize the reaction mixture with NaHCO₃ to a pH of approximately 7.0.

-

Purify the final product using reverse-phase high-performance liquid chromatography (HPLC).

-

Formulate the purified [¹⁸F]Nifene in sterile saline for injection.

-

Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control of [¹⁸F]Nifene

Prior to human administration, the final [¹⁸F]Nifene product must undergo rigorous quality control testing to ensure its safety and purity.[5][6]

Table 3: Quality Control Specifications

| Test | Method | Specification |

| Radiochemical Purity | HPLC | ≥ 95% |

| Radiochemical Identity | Co-elution with a non-radioactive Nifene standard on HPLC | Retention time of the radioactive peak matches the standard |

| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon energy of 511 keV |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% |

| Specific Activity | HPLC with UV and radiation detectors | > 37 GBq/µmol at the time of injection |

| pH | pH paper or calibrated pH meter | 4.5 - 7.5 |

| Residual Solvents | Gas Chromatography (GC) | Meet USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V, where V is the maximum recommended dose in mL |

| Sterility | USP <71> Sterility Tests | No microbial growth |

| Filter Integrity Test | Bubble point or pressure hold test | Pass |

Human Subject Preparation and PET Imaging

Subject Preparation:

-

Obtain written informed consent from all participants.

-

Ensure subjects have fasted for at least 4 hours prior to the scan.

-

Insert two intravenous catheters, one for radiotracer injection and one for any potential blood sampling.

-

Position the subject comfortably in the PET/CT scanner to minimize motion. A head holder or other immobilization device is recommended.

PET/CT Data Acquisition:

-

Perform a low-dose CT scan for anatomical localization and attenuation correction.[3]

-

Administer a bolus injection of 189 ± 8 MBq of [¹⁸F]Nifene intravenously.[3]

-

Begin dynamic PET data acquisition simultaneously with the injection.

-

Acquire data for a total of 60 minutes. A typical framing scheme would be:

-

12 x 15 seconds

-

3 x 1 minute

-

5 x 2 minutes

-

8 x 5 minutes

-

-

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, randoms, and dead time.

PET Image Analysis and Kinetic Modeling

Image Pre-processing:

-

Co-register the dynamic PET images to a subject-specific T1-weighted MRI scan, if available, for improved anatomical delineation.

-

Perform motion correction on the dynamic PET data.

-

Delineate regions of interest (ROIs) on the co-registered MRI or CT for target regions (e.g., thalamus, frontal cortex, subiculum) and the reference region (cerebellum).

Kinetic Modeling:

-

Extract time-activity curves (TACs) for each ROI.

-

Use a reference tissue model for kinetic analysis, with the cerebellum as the input function. The Multilinear Reference Tissue Model (MRTM) is a suitable choice.

-

The primary outcome measure is the binding potential (BPND), which is proportional to the density of available α4β2* nAChRs.

Visualizations

Caption: Experimental workflow for [¹⁸F]Nifene PET imaging in human brain studies.

Caption: Simplified signaling pathway of the α4β2* nicotinic acetylcholine receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for [¹⁸F]Nifene PET Imaging in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for conducting Positron Emission Tomography (PET) imaging studies in mice using the radiotracer [¹⁸F]Nifene. This ligand is a valuable tool for the in vivo quantification of α4β2* nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric disorders.

Introduction

[¹⁸F]Nifene is a PET radiotracer with high affinity and selectivity for the α4β2* subtype of nAChRs.[1] Its favorable kinetic properties allow for relatively short imaging times compared to other similar tracers.[2] This document outlines the standard operating procedure for [¹⁸F]Nifene PET imaging in mice, covering radiotracer synthesis, animal handling, image acquisition, and data analysis.

Experimental Protocols

Radiotracer Synthesis and Quality Control

The radiosynthesis of [¹⁸F]Nifene can be performed using a two-step procedure starting from a trimethylammonium salt precursor.[1] The specific activity of the final product should exceed 74 MBq/nmol (2 Ci/μmol) at the end of synthesis.[2]

Quality Control Parameters:

| Parameter | Specification |

| Radiochemical Purity | > 95% |

| Specific Activity | > 74 MBq/nmol |

| Residual Solvents | Within acceptable limits (e.g., USP <467>) |

| pH | 4.5 - 7.5 |

| Endotoxins | < 175 EU/V (or as per local regulations) |

Animal Preparation

Proper animal preparation is crucial for obtaining reliable and reproducible PET imaging data.

-

Animal Model: This protocol is applicable to various mouse strains, including wild-type (e.g., BALB/c, C57BL/6) and transgenic models of disease such as Alzheimer's or Parkinson's disease.[1][3]

-

Housing: Mice should be housed in a climate-controlled environment with a 12-hour light/dark cycle and free access to food and water.[2]

-

Fasting: To reduce variability in radiotracer uptake, mice should be fasted for 18-24 hours prior to PET imaging, with water available ad libitum.[2][4][5]

-

Anesthesia: Inhalational anesthesia, such as isoflurane, is the preferred method for small animal imaging.[4][6] Anesthesia is induced with 3-4% isoflurane and maintained at 1.5-2% during the injection and scanning procedures.[1][2][6] The animal's respiration rate should be monitored and maintained between 50-90 breaths per minute.[6]

Radiotracer Administration

[¹⁸F]Nifene can be administered via intravenous (IV) or intraperitoneal (IP) injection. However, IV injection is generally preferred for more rapid and consistent delivery to the brain.[1][7]

-

Injection Route: Tail vein injection is the standard method for IV administration.[1]

-

Dose: A typical injected dose of [¹⁸F]Nifene is approximately 5.55 - 7 MBq per mouse.[1][2]

-

Volume: The injection volume should be kept low, for instance, 20 µL for IV and 50 µL for IP injections, formulated in saline.[1][7]

PET/CT Image Acquisition

-

Scanner: A dedicated small animal PET/CT scanner (e.g., Inveon) should be used.[1]

-

Uptake Period: For dynamic scanning, the animal is placed in the scanner immediately after radiotracer injection.[1] For static imaging, an uptake period is allowed before scanning.

-

Acquisition Time: Dynamic PET scans are typically acquired for 120 minutes.[1] An optimal imaging time for static scans to achieve a good thalamus-to-cerebellum ratio is between 30 and 60 minutes post-injection.[1][7][8]

-

CT Scan: A CT scan is performed following the PET acquisition for attenuation correction and anatomical co-registration.[1][2]

Data Analysis

-

Image Reconstruction: PET images are reconstructed using standard algorithms (e.g., OSEM3D/MAP).

-

Region of Interest (ROI) Analysis: ROIs are drawn on the co-registered CT or MRI images for various brain regions, including the thalamus (high receptor density) and cerebellum (low receptor density, often used as a reference region).[1][2][3]

-

Quantification: The uptake of [¹⁸F]Nifene is often expressed as the ratio of the activity in a target region to that in the cerebellum.[1][3] Standardized Uptake Value Ratios (SUVR) are also commonly calculated.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from [¹⁸F]Nifene PET studies in mice.

Table 1: Thalamus-to-Cerebellum Ratios of [¹⁸F]Nifene Uptake

| Injection Route | Thalamus/Cerebellum Ratio (30-60 min post-injection) | Mouse Strain | Reference |

| Intravenous (IV) | ~2.5 | Wild-type | [1][7][8] |

| Intraperitoneal (IP) | ~2.0 | Wild-type | [1][7][8] |

Table 2: [¹⁸F]Nifene Standardized Uptake Value Ratios (SUVR) in Different Mouse Models (Cerebellum as Reference)

| Brain Region | 5xFAD Mice (Alzheimer's Model) | C57BL/6 Mice (Wild-type) | p-value | Reference |

| Frontal Cortex (FC) | 3.04 | 1.92 | 0.001 | [3] |

| Thalamus (TH) | 2.58 | 2.38 | Not Significant | [3] |

Visualized Workflows and Pathways

Experimental Workflow for [¹⁸F]Nifene PET Imaging in Mice

Caption: A flowchart illustrating the key steps in a typical [¹⁸F]Nifene PET/CT imaging experiment in mice.

Logical Relationship of [¹⁸F]Nifene Binding and Quantification

Caption: Diagram showing the relationship between [¹⁸F]Nifene binding and the resulting PET signal quantification.

References

- 1. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of [18F]Nifene biodistribution and dosimetry based on whole-body PET imaging of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer's disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques [escholarship.org]

- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]

- 6. cancerimagingarchive.net [cancerimagingarchive.net]

- 7. researchgate.net [researchgate.net]